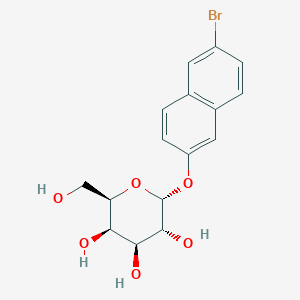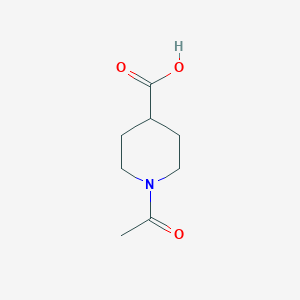
Murrangatin
Descripción general
Descripción
Murrangatin is a natural product isolated from the Australian shrub Elaeocarpus sphaericus. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit tumor growth and angiogenesis. This compound is a coumarin derivative, a class of compounds known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Murrangatin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activities.
Biology: It is studied for its effects on cellular processes, such as cell proliferation and apoptosis.
Medicine: this compound has shown promise as an anti-cancer agent, particularly in inhibiting tumor growth and angiogenesis. It is also being investigated for its potential use in treating other diseases, such as prostate cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Target of Action
Murrangatin, also known as Minumicrolin, is a natural product that has been found to have potent anti-tumor properties . The primary targets of this compound are the AKT signaling pathways . These pathways play a crucial role in various cellular processes such as cell proliferation, cell survival, angiogenesis, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the activation of AKT . AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes. By inhibiting the activation of AKT, this compound can suppress angiogenesis induced by tumor cell-derived media .
Biochemical Pathways
The AKT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with diseases such as cancer. By inhibiting AKT activation, this compound can disrupt this pathway, leading to the suppression of angiogenesis and the inhibition of tumor growth .
Result of Action
The inhibition of AKT activation by this compound leads to a strong suppression of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels . This results in the inhibition of tumor cell-induced angiogenic phenotypes, including cell proliferation, cell invasion, cell migration, and tube formation .
Análisis Bioquímico
Biochemical Properties
Murrangatin has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the activation of AKT, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It has been shown to inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, this compound greatly attenuates conditioned medium-induced AKT phosphorylation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a crucial aspect of its function
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Murrangatin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a coumarin precursor, which undergoes cyclization to form the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the leaves and stems of Elaeocarpus sphaericus. The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the pure compound. Advances in synthetic biology and metabolic engineering may also offer alternative methods for large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Murrangatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized coumarin derivatives, while reduction can produce reduced coumarin compounds.
Comparación Con Compuestos Similares
Murrangatin is unique among coumarin derivatives due to its potent anti-angiogenic and anti-tumor properties. Similar compounds include:
Murralonginol: Another coumarin derivative with anti-cancer properties.
Murralongin: Known for its anti-inflammatory and anti-cancer activities.
Micromelin: Exhibits various biological activities, including anti-cancer effects.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
Compared to these compounds, this compound stands out for its specific inhibition of the AKT signaling pathway and its potential as a lead compound for developing new anti-cancer drugs.
Propiedades
IUPAC Name |
8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEANOQWICTXTP-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958323 | |
| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37126-91-3 | |
| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





